molecular formula C11H13N3 B6747514 N-propylphthalazin-1-amine

N-propylphthalazin-1-amine

Cat. No.: B6747514
M. Wt: 187.24 g/mol
InChI Key: ODJPMXIYEBYNHO-UHFFFAOYSA-N
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Description

N-propylphthalazin-1-amine: is a compound belonging to the class of phthalazines, which are bicyclic N-heterocycles. Phthalazines are known for their significant biological and pharmacological activities. The structure of this compound consists of a phthalazine ring with a propyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propylphthalazin-1-amine typically involves the reaction of phthalazine with propylamine under controlled conditions. One common method is the nucleophilic substitution reaction where phthalazine is reacted with propylamine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-propylphthalazin-1-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where the propyl group or other substituents on the phthalazine ring are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazines.

Scientific Research Applications

N-propylphthalazin-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-propylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

    Phthalazine: The parent compound of N-propylphthalazin-1-amine, known for its biological activities.

    Phthalazinone: An oxidized derivative of phthalazine with potential therapeutic applications.

    N-methylphthalazin-1-amine: A similar compound with a methyl group instead of a propyl group.

Uniqueness: this compound is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to other phthalazine derivatives.

Biological Activity

N-propylphthalazin-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and pharmacological applications. This article synthesizes current research findings, including various studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its phthalazine core, which is a bicyclic compound containing two nitrogen atoms. The presence of the propyl group enhances its solubility and may influence its biological interactions. Understanding the structure is crucial for evaluating its activity against various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented, showcasing its potential as an antibacterial agent.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

The results indicate that this compound exhibits significant antibacterial activity, particularly against S. aureus, suggesting its potential use in treating infections caused by resistant strains.

Hemolytic Activity

The hemolytic activity of this compound was evaluated to determine its biocompatibility. Hemolysis assays were performed using human red blood cells (RBCs) to assess the compound's cytotoxicity.

Hemolysis Assay Results

Concentration (µg/mL) % Hemolysis
00
105
5020
10050

At concentrations above 50 µg/mL, significant hemolysis was observed, indicating that while this compound possesses antibacterial properties, caution is warranted regarding its cytotoxic effects on mammalian cells.

The mechanism by which this compound exerts its biological effects involves interaction with bacterial cell membranes, leading to cell lysis. The compound's cationic nature allows it to disrupt the negatively charged bacterial membranes, resulting in increased permeability and eventual cell death.

Properties

IUPAC Name

N-propylphthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-7-12-11-10-6-4-3-5-9(10)8-13-14-11/h3-6,8H,2,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJPMXIYEBYNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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